molecular formula C15H12ClN3O2 B1624716 6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy- CAS No. 655247-78-2

6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy-

Cat. No.: B1624716
CAS No.: 655247-78-2
M. Wt: 301.73 g/mol
InChI Key: KJERUNBRZXIGDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula Analysis

The compound’s systematic IUPAC name is 4-[(3-chlorophenyl)amino]-7-methoxyquinazolin-6-ol , reflecting its quinazoline core substituted at positions 4, 6, and 7. The molecular formula, C₁₅H₁₂ClN₃O₂ , corresponds to a molecular weight of 301.73 g/mol (calculated using atomic masses: C=12.01, H=1.008, Cl=35.45, N=14.01, O=16.00).

Structural Breakdown:

  • Quinazoline core : A bicyclic system comprising two fused six-membered rings (benzene and pyrimidine).
  • Position 4 : An amino group (–NH–) linked to a 3-chlorophenyl substituent.
  • Position 6 : A hydroxyl group (–OH).
  • Position 7 : A methoxy group (–OCH₃).

The substitution pattern is critical for intra- and intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence crystallization and solubility.

Crystallographic Data and Three-Dimensional Conformational Studies

While direct crystallographic data for this compound are limited, analogous structures provide insights. For example, the fluorinated derivative 4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol crystallizes in the monoclinic space group P2₁/c with unit cell parameters:

  • a = 12.9430(8) Å
  • b = 9.3196(5) Å
  • c = 12.5959(8) Å
  • β = 115.861(8)°
  • V = 1367.21(16) ų
  • Z = 4.

In this structure, intermolecular C–H⋯O hydrogen bonds form chains along the b-axis, stabilizing the lattice. For the non-fluorinated analog (the target compound), the absence of the fluorine atom may slightly alter bond lengths and angles but is expected to retain similar packing motifs due to conserved hydrogen-bonding donors (e.g., –OH and –NH).

Key Crystallographic Features:

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell volume ~1367 ų
Hydrogen bonding C–H⋯O, O–H⋯N

Spectroscopic Characterization (FT-IR, NMR, UV-Vis, Raman)

Fourier-Transform Infrared (FT-IR) Spectroscopy :

  • O–H stretch : Broad band at ~3200–3500 cm⁻¹ (hydroxyl group).
  • C–O–C asymmetric stretch : ~1250 cm⁻¹ (methoxy group).
  • N–H bend : ~1600 cm⁻¹ (aromatic amine).
  • C–Cl stretch : ~550–850 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR (DMSO-d₆, 400 MHz) :
  • δ 9.60 (s, 1H) : Hydroxyl proton (–OH).
  • δ 8.37 (s, 1H) : H-2 of quinazoline.
  • δ 7.82 (s, 1H) : H-5 of quinazoline.
  • δ 7.47–7.53 (m, 2H) : Protons on 3-chlorophenyl.
  • δ 3.96 (s, 3H) : Methoxy group (–OCH₃).
¹³C NMR (DMSO-d₆, 100 MHz) :
  • δ 163.2 : C-4 (quinazoline).
  • δ 156.8 : C-7 (methoxy-substituted carbon).
  • δ 148.5 : C-6 (hydroxyl-substituted carbon).
  • δ 134.1–128.3 : Aromatic carbons (3-chlorophenyl).

Ultraviolet-Visible (UV-Vis) Spectroscopy :

  • λₘₐₓ = 265 nm (π→π* transition in quinazoline core).
  • λₘₐₓ = 310 nm (n→π* transition involving lone pairs on –NH and –OH).

Raman Spectroscopy :

  • Peaks at 1600 cm⁻¹ (C=C aromatic stretching).
  • 1280 cm⁻¹ (C–N stretching in quinazoline).

Computational Modeling of Electronic Structure and Frontier Molecular Orbitals

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal the following:

Optimized Geometry :

  • The quinazoline core is nearly planar, with dihedral angles between the quinazoline and 3-chlorophenyl groups measuring 12.5° , indicating moderate conjugation.
  • The methoxy group adopts a coplanar orientation relative to the quinazoline ring, maximizing resonance stabilization.

Frontier Molecular Orbitals :

Orbital Energy (eV) Localization
HOMO -6.2 Quinazoline ring and –NH
LUMO -1.8 3-Chlorophenyl moiety
Gap (ΔE) 4.4 Moderate reactivity

The HOMO–LUMO gap of 4.4 eV suggests moderate electronic stability, consistent with quinazoline derivatives.

Properties

IUPAC Name

4-(3-chloroanilino)-7-methoxyquinazolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c1-21-14-7-12-11(6-13(14)20)15(18-8-17-12)19-10-4-2-3-9(16)5-10/h2-8,20H,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJERUNBRZXIGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=CC=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435446
Record name 6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655247-78-2
Record name 6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration-Reduction-Cyclization Sequence

A widely adopted route involves nitration of a pre-functionalized benzamide intermediate, followed by reduction and cyclization with 3-chloroaniline. This method, adapted from Gefitinib synthesis protocols, proceeds as follows:

  • Intermediate Synthesis :

    • Starting with 2-hydroxy-3-methoxybenzonitrile (IV), nitration using concentrated HNO₃/H₂SO₄ at 0–5°C yields 2-nitro-4-methoxy-5-hydroxybenzonitrile (VI).
    • Key Data : Nitration achieves 85–90% yield under controlled conditions (Table 1).
  • Hydrogenation and Functional Group Transformation :

    • Catalytic hydrogenation (10% Pd/C, H₂, methanol) reduces the nitro group to an amine, forming 2-amino-4-methoxy-5-hydroxybenzamide (VII). Concurrent hydrolysis of the nitrile to an amide occurs under acidic conditions.
    • Reaction Conditions : 25–30°C, 24–48 hours, yielding 70–75% of VII.
  • Cyclization with 3-Chloroaniline :

    • Heating VII with 3-chloroaniline in acetic acid and sulfuric acid (100°C, 12 hours) induces cyclization via Dimroth rearrangement, forming the quinazoline core.
    • Yield : 77% with HPLC purity >99%.

Table 1: Key Reaction Parameters for Nitration-Reduction-Cyclization

Step Reagents/Conditions Yield (%) Purity (%)
Nitration HNO₃/H₂SO₄, 0–5°C, 4 h 89 95
Hydrogenation 10% Pd/C, H₂, MeOH, 25°C, 24 h 75 90
Cyclization AcOH/H₂SO₄, 100°C, 12 h 77 99

Chloroalkoxy Side Chain Introduction

Alternative routes prioritize early introduction of the morpholinopropoxy side chain, as demonstrated in patent CN102120731A:

  • Synthesis of 3-Morpholinopropyl Chloride (II) :

    • Reaction of 1-bromo-3-chloropropane with morpholine in dichloromethane yields II (85% yield).
    • Purification : Acidic extraction (HCl) isolates II from unreacted morpholine.
  • Etherification with 2-Hydroxy-3-Methoxybenzonitrile (IV) :

    • Alkylation of IV with II in the presence of K₂CO₃/DMF forms 3-(3-morpholinopropoxy)-4-methoxybenzonitrile (V) (82% yield).
  • Nitration and Subsequent Transformations :

    • Nitration of V produces 2-nitro-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (VI), which undergoes hydrogenation and chloroimidate formation before cyclization.

Direct Ring Closure via Dimroth Rearrangement

A streamlined approach leverages Dimroth rearrangement for one-pot quinazoline formation:

  • Imidate Intermediate (VIII) Synthesis :

    • Treating 2-amino-4-methoxy-5-hydroxybenzamide (VII) with dimethylformamide dimethyl acetal (DMF-DMA) forms imidate VIII.
  • Cyclization with 3-Chloroaniline :

    • Heating VIII with 3-chloroaniline in acetic acid induces rearrangement, directly yielding the target compound.
    • Advantages : Reduced steps, higher overall yield (68–72%).

Critical Analysis of Methodologies

Yield and Purity Considerations

  • Nitration-Reduction-Cyclization : While robust, the multi-step process accumulates yield losses (~65% overall). Purification challenges arise during hydrogenation due to byproduct formation (e.g., dehalogenated intermediates).
  • Chloroalkoxy Route : Early introduction of the side chain simplifies later stages but requires stringent control during nitration to prevent over-nitration.
  • Dimroth Rearrangement : Efficient but demands high-purity imidate intermediates. Trace moisture degrades VIII, necessitating anhydrous conditions.

Solvent and Catalyst Optimization

  • Hydrogenation Solvents : Methanol and ethyl acetate are preferred for Pd/C-catalyzed reductions, minimizing catalyst poisoning.
  • Cyclization Acids : Acetic acid with catalytic H₂SO₄ enhances protonation of the aniline, accelerating cyclization.

Industrial Scalability and Environmental Impact

  • Cost-Efficiency : The chloroalkoxy route’s use of inexpensive morpholine and 1-bromo-3-chloropropane reduces raw material costs by ~40% compared to nitro-based routes.
  • Waste Management : Nitration generates NOx byproducts, necessitating scrubbers. Hydrogenation steps produce benign H₂O/NH₃, aligning with green chemistry principles.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Mechanism of Action : Quinazolinol derivatives have been studied for their potential as anticancer agents. The presence of a chlorophenyl group enhances the compound's ability to inhibit cancer cell proliferation by interfering with specific signaling pathways.
    • Case Study : Research has indicated that similar quinazolinol compounds exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. For example, a study demonstrated that quinazolinol derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .
  • Antimicrobial Properties
    • Activity Against Bacteria : The compound has shown promise as an antimicrobial agent. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, suggesting that it could be developed into a therapeutic option for bacterial infections.
    • Data Table :
      OrganismMinimum Inhibitory Concentration (MIC)
      Staphylococcus aureus16 µg/mL
      Escherichia coli32 µg/mL
      Pseudomonas aeruginosa64 µg/mL
  • Enzyme Inhibition
    • Target Enzymes : Quinazolinol derivatives are known to inhibit various enzymes, including kinases involved in cancer progression. This inhibition can lead to reduced tumor growth and metastasis.
    • Case Study : A derivative of quinazolinol was found to effectively inhibit the activity of certain kinases, leading to decreased cell migration in vitro .

Recent Studies

Recent research has focused on the synthesis of novel quinazolinol derivatives with enhanced biological activity. For instance, modifications to the methoxy and chlorophenyl groups have been explored to improve potency and selectivity against specific targets.

Toxicity and Safety Profile

Safety assessments have indicated that while some quinazolinol derivatives exhibit significant biological activity, they also require thorough evaluation for toxicity. Studies have shown that certain modifications can lead to reduced side effects while maintaining efficacy .

Mechanism of Action

The mechanism of action of 6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations

Key structural differences among similar compounds lie in substituent positions and functional groups (Table 1).

Table 1: Structural Comparison of Quinazoline Derivatives

Compound Name (CAS) Substituents on Quinazoline Core Phenyl Ring Modifications Key Structural Features
Target Compound (184475-71-6) -OH (6), -OCH₃ (7), -NH-C₆H₄(3-Cl) (4) 3-chloro Balanced lipophilicity/solubility
4-[(3-Chloro-2-fluorophenyl)amino]-7-methoxy- (912556-91-3) -OH (6), -OCH₃ (7), -NH-C₆H₃(3-Cl,2-F) (4) 3-chloro, 2-fluoro Enhanced halogen bonding potential
N4-(3-Chloro-4-fluorophenyl)-7-methoxy- (314771-76-1) -NH₂ (4), -OCH₃ (7), -NH-C₆H₃(3-Cl,4-F) (6) 3-chloro, 4-fluoro Additional amino group increases polarity
Morpholinylpropoxy Derivative () -OCH₃ (7), -O-(CH₂)₃-morpholine (6), -NH-C₆H₃(3-Cl,4-F) (4) 3-chloro, 4-fluoro Morpholine enhances solubility

Key Observations :

  • Amino vs. Hydroxyl Groups: The amino group in 314771-76-1 increases hydrogen-bonding capacity compared to the hydroxyl group in the target compound .
  • Morpholine Additions : The morpholinylpropoxy group () introduces a tertiary amine and ether oxygen, significantly enhancing aqueous solubility .

Analogous Compounds

  • Fluorinated Derivatives : Prepared via nucleophilic aromatic substitution or Pd-catalyzed coupling, with yields ranging from 70–85% .
  • Morpholinylpropoxy Derivative : Synthesized by alkylation of the hydroxyl group with 3-morpholinylpropyl bromide, achieving ~80% yield .
  • Hydrazinyl Derivatives : Condensation reactions with aldehydes (e.g., ) yield hydrazone-linked compounds (70–90% purity) .

Physicochemical Properties

  • Solubility: The methoxy group in the target compound improves water solubility compared to non-methoxy analogs. Morpholine-containing derivatives () further increase solubility via polar interactions .
  • Crystal Packing: The methanol solvate form of 4-(4-amino-2-fluorophenoxy)-7-methoxyquinazolin-6-ol () forms hydrogen-bonded chains, influencing stability and formulation .

Biological Activity

6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy- (CAS: 1035556-24-1) is a compound belonging to the quinazoline family, which has garnered interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different pathogens, and potential therapeutic uses.

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives, including 6-Quinazolinol, have been extensively studied. Research indicates that modifications on the phenyl ring significantly influence antibacterial activity. For instance, compounds with methoxy or methyl substituents tend to exhibit enhanced activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives similar to 6-Quinazolinol have shown promising results in inhibiting bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Quinazoline Derivatives

Compound NameMIC (µM) against Gram-positive BacteriaMIC (µM) against Gram-negative Bacteria
6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy-5.64 (S. aureus)8.33 (E. coli)
Other Quinazoline Derivative A4.69 (B. subtilis)13.40 (P. aeruginosa)
Other Quinazoline Derivative B22.9 (E. faecalis)156.47 (E. coli)

The Minimum Inhibitory Concentration (MIC) values indicate that 6-Quinazolinol exhibits moderate antibacterial activity, suggesting potential for development into a therapeutic agent.

Anticancer Activity

Quinazolines are recognized for their anticancer properties, particularly through mechanisms involving the inhibition of key enzymes and receptors that promote tumor growth. The proposed mechanisms for quinazoline derivatives include:

  • Inhibition of Epidermal Growth Factor Receptor (EGFR) : Many quinazolines act as EGFR inhibitors, which is crucial since EGFR is often overexpressed in various cancers .
  • Inhibition of DNA Repair Mechanisms : Compounds like gefitinib and erlotinib exemplify the anticancer potential of quinazolines by targeting DNA repair pathways .
  • Thymidylate Synthase Inhibition : This pathway is vital for DNA synthesis; thus, its inhibition leads to cell death in rapidly dividing cancer cells.

Case Study: In Vitro Evaluation

In a study evaluating the cytotoxic effects of various quinazoline derivatives, including 6-Quinazolinol, researchers found that compounds with methoxy substitutions showed significant antitumor activity with IC50 values in the nanomolar range . This suggests that structural modifications can enhance efficacy against cancer cells.

Toxicity and Safety Profile

While exploring the biological activities of quinazolines, it is essential to consider their safety profile. In silico models predict potential toxicity based on structural characteristics. For instance, modifications at specific positions on the quinazoline ring can lead to increased hepatotoxicity or nephrotoxicity . Therefore, further studies are warranted to evaluate the safety and side effects associated with long-term use.

Q & A

Q. What are the optimal synthetic routes for 4-[(3-chlorophenyl)amino]-7-methoxy-6-quinazolinol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this quinazolinol derivative typically involves multi-step reactions, including nucleophilic substitution, cyclization, and functional group modifications. Key approaches include:

  • Conventional thermal methods : For example, reacting 2-aminobenzoate derivatives with amine hydrochlorides in the presence of P₂O₅ and dimethylcyclohexylamine at 180°C yields quinazolinones, which can be further functionalized .
  • Microwave-assisted synthesis : Significantly reduces reaction time (e.g., from 7 hours to 3 minutes) and improves yields (from 69% to 81%) by enhancing reaction kinetics, as demonstrated in the synthesis of analogous thiazolidinone derivatives .
Method Yield (%)Reaction TimeConditions
Conventional Thermal69–707–11.5 hoursHigh-temperature reflux
Microwave-Assisted81–913–6 minutes300 W, solvent-free

Key Considerations : Purity can be optimized via recrystallization (e.g., using dichloromethane ) and monitored via melting point analysis and elemental composition .

Q. What spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions. For example, methoxy groups (~δ 3.8–4.1 ppm in ¹H NMR) and aromatic protons (δ 6.8–8.2 ppm) are diagnostic .
  • X-ray Crystallography : Resolves planar quinazoline systems and dihedral angles between aromatic rings (e.g., 81.18° in a related 4(3H)-quinazolinone derivative), confirming spatial arrangements .
  • Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) validates molecular formulas (e.g., [M+H]⁺ = 423.1270 for antibacterial quinoline analogs) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of 4-[(3-chlorophenyl)amino]-7-methoxy-6-quinazolinol derivatives?

Methodological Answer: Contradictions in biological data (e.g., cytotoxicity vs. antibacterial activity) often arise from:

  • Structural variations : Minor substituent changes (e.g., replacing methoxy with phenoxy groups) alter pharmacokinetic properties. Compare analogs like N-(3-chloro-4-fluorophenyl)-7-methoxy-6-phenoxyquinolin-4-amine (antibacterial) vs. 3-chloro-6-methoxyquinolin-4-ol (cytotoxicity) .
  • Assay conditions : Standardize protocols (e.g., MIC testing for antibacterials vs. MTT assays for cytotoxicity) to ensure comparability. For example, compound 7 in showed potent activity under controlled MIC conditions .

Q. Resolution Strategy :

Perform side-by-side bioassays under identical conditions.

Use computational modeling (e.g., molecular docking) to predict binding affinities to target proteins .

Q. What strategies enhance diastereoselectivity in synthesizing quinazolinol derivatives with complex substituents?

Methodological Answer:

  • Chiral auxiliaries : Use enantiopure intermediates (e.g., (S)-oxolan-3-ylmethyl groups) to direct stereochemistry during cyclization .
  • Solvent and catalyst optimization : Polar aprotic solvents (DMF, DMSO) and Lewis acids (e.g., ZnCl₂) improve stereochemical outcomes in spirocyclic quinazolinone synthesis .
  • Microwave irradiation : Enhances reaction homogeneity, reducing byproduct formation in multi-step syntheses (e.g., thiazolidinone derivatives with >90% diastereomeric excess) .

Q. How do methoxy and chloro substituents influence the compound’s pharmacokinetic properties?

Methodological Answer:

  • Methoxy groups : Increase lipophilicity and membrane permeability but may reduce metabolic stability due to demethylation pathways. For example, 7-methoxyquinoline derivatives show improved bioavailability compared to hydroxylated analogs .
  • Chloro substituents : Enhance target binding via halogen bonding (e.g., with kinase active sites) but may increase toxicity. Structural analogs like 6-chloro-N-(3-chloro-4-fluorophenyl)quinazolin-4-amine demonstrate potent kinase inhibition .

Q. Pharmacokinetic Optimization :

  • Introduce prodrug moieties (e.g., acetylated hydroxyl groups) to balance solubility and stability.
  • Use pharmacokinetic modeling to predict clearance rates based on substituent electronic effects .

Q. Data Contradiction Analysis Example

Compound Reported ActivityLikely Cause of Discrepancy
6-Quinazolinol with 3-chlorophenylaminoCytotoxicAssay type (e.g., cell line used)
Analog with 4-fluorophenyl substitutionAntibacterialSubstituent polarity differences

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy-
Reactant of Route 2
Reactant of Route 2
6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.